molecular formula C7H11IN2O B13489189 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B13489189
M. Wt: 266.08 g/mol
InChI Key: FFZNFLPXFARGKL-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of 4-iodo-1H-pyrazole with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution of the iodine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-iodo-1H-pyrazol-1-yl)ethanol
  • 2-(4-iodo-1H-pyrazol-1-yl)acetamide
  • (2-(4-iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and an iodine atom on the pyrazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C7H11IN2O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3

InChI Key

FFZNFLPXFARGKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N1C=C(C=N1)I

Origin of Product

United States

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